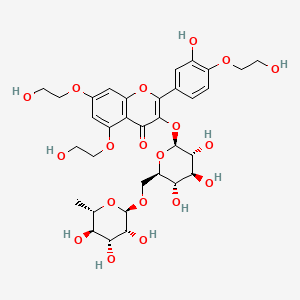

4',5,7-Tri-O-(beta-hydroxyethyl)rutoside

Description

Properties

IUPAC Name |

5,7-bis(2-hydroxyethoxy)-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-19(47-9-6-36)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(17(37)10-15)46-8-5-35/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKBFEWOXPXFSB-VVSTWUKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185410 | |

| Record name | EINECS 250-670-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13374-50-0, 31511-30-5 | |

| Record name | 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013374500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EINECS 250-670-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EINECS 250-670-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5,7-TRI-O-(.BETA.-HYDROXYETHYL)RUTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31OEB607LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Modifications of 4 ,5,7 Tri O Beta Hydroxyethyl Rutoside

Strategies for the Hydroxyethylation of Rutin (B1680289)

The primary strategy for synthesizing hydroxyethylrutosides is the reaction of rutin with an etherifying agent, most commonly ethylene (B1197577) oxide, in an alkaline medium. google.comgoogle.com This reaction proceeds via nucleophilic substitution, where the phenoxide ions of rutin, formed under basic conditions, attack the electrophilic carbon atoms of the ethylene oxide ring. The reactivity of the four available phenolic hydroxyl groups on rutin (at positions 3', 4', 5, and 7) is not uniform, presenting a significant challenge for targeted synthesis. Generally, the 7-OH group is the most acidic and reactive, followed by the 4'-OH and 3'-OH groups. The 5-OH group is the least reactive due to its involvement in intramolecular hydrogen bonding with the adjacent carbonyl group at position 4.

The reaction between rutin and ethylene oxide is typically conducted in an aqueous or mixed aqueous-alcoholic solvent under basic conditions, facilitated by catalysts such as sodium hydroxide (B78521) or potassium hydroxide. google.com The control of several reaction parameters is crucial to influence the degree of substitution and the distribution of isomers in the final product mixture.

Key parameters include:

pH and Catalyst: The reaction is performed in an alkaline solution (pH 9-13) to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions necessary for the reaction. google.com The ratio of the base (e.g., sodium hydroxide) to rutin is a critical factor. nih.gov

Temperature: Reaction temperatures are typically elevated, often in the range of 70-80°C, to ensure a sufficient reaction rate. google.com

Reactant Ratio: The molar ratio of ethylene oxide to rutin is a primary determinant of the average degree of hydroxyethylation. Higher concentrations of ethylene oxide and longer reaction times lead to the formation of more highly substituted derivatives, such as tetra-hydroxyethylated forms. google.com

The table below summarizes typical reaction conditions for the hydroxyethylation of rutin to produce mixtures containing tri-hydroxyethylated isomers.

| Parameter | Condition Range | Purpose/Effect | Source |

|---|---|---|---|

| Starting Material | Rutin (micronized) | Increases surface area for reaction. | google.com |

| Etherifying Agent | Ethylene Oxide | Source of the beta-hydroxyethyl group. | google.comgoogle.com |

| Solvent | Water or Water/Methanol (B129727) mixture | Medium for the reaction. | google.com |

| Catalyst | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Creates alkaline conditions (pH 9-13) to form phenoxide ions. | google.com |

| Temperature | 70 - 80°C | Controls the rate of reaction. | google.com |

| Reaction Time | 45 - 120 minutes | Influences the degree of substitution. | google.com |

To achieve greater control over the substitution pattern, protecting groups can be employed. Boron complexes, such as borax (B76245) (sodium tetraborate), are effective in selectively protecting the catechol moiety (the adjacent 3'-OH and 4'-OH groups) on the B-ring of rutin. google.comgoogle.com Borax forms a stable complex with this diol system, shielding these positions from reacting with ethylene oxide.

This strategy is particularly useful for directing the initial hydroxyethylation to the most reactive unprotected site, the 7-OH group. google.comgoogle.com By first protecting the 3' and 4' positions, it is possible to synthesize 7-mono-O-(beta-hydroxyethyl)rutoside with high selectivity. Subsequent removal of the boron-protecting group and further reaction with ethylene oxide under different conditions can then be used to produce other isomers, such as 3',4',7-Tri-O-(beta-hydroxyethyl)rutoside (a principal component of Troxerutin). google.com However, this specific strategy is not suitable for producing the 4',5,7-tri-O-isomer, as it inherently blocks substitution at the 4' position.

Targeted Synthesis of Specific Hydroxyethylrutoside Isomers

The synthesis of a specific isomer like 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside is complicated by the differing reactivity of the hydroxyl groups. The general reactivity order is 7-OH > 4'-OH > 3'-OH >> 5-OH. Therefore, achieving substitution at the least reactive 5-OH position while simultaneously targeting the 4' and 7 positions, and leaving the 3' position free, presents a significant synthetic challenge that cannot be easily solved by the standard methods used for Troxerutin (B1681598).

A direct, high-yield synthesis for 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside is not prominently documented, likely because forcing the reaction at the sterically hindered and hydrogen-bonded 5-OH position typically requires more strenuous conditions. Such conditions (e.g., higher temperatures, stronger bases, or higher concentrations of ethylene oxide) would also favor reaction at the more reactive 3'-OH position, leading to the formation of the tetra-substituted product, 3',4',5,7-Tetra-O-(beta-hydroxyethyl)rutin. researchgate.netnih.gov

A hypothetical approach to favor the 4',5,7-isomer would involve a multi-step process with sophisticated protection and deprotection strategies. This might include:

Protecting the most reactive 3'-OH group.

Performing the hydroxyethylation reaction under conditions sufficient to substitute the 7-OH, 4'-OH, and the less reactive 5-OH groups.

Deprotecting the 3'-OH group.

However, such a pathway is complex and the isolation of the desired product from the resulting mixture would be challenging.

The synthesis of 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside is distinct from the pathways used to obtain other hydroxyethylated forms of rutin. The differentiation lies in the degree of substitution and the specific positions of the hydroxyethyl (B10761427) groups.

Mono- and Di-hydroxyethylrutosides: These are typically formed under milder reaction conditions, using a lower stoichiometric ratio of ethylene oxide to rutin. As noted, selective synthesis of 7-mono-O-(beta-hydroxyethyl)rutoside can be achieved with high purity by using borax to protect the 3' and 4' positions. google.com

3',4',7-Tri-O-(beta-hydroxyethyl)rutoside (Troxerutin): The synthesis for this common isomer often starts with the selective preparation of the 7-mono-substituted derivative, followed by further hydroxyethylation after removing the protecting group. google.com Alternatively, direct hydroxyethylation without protecting groups can yield a product mixture rich in this isomer, but it will also contain di- and tetra-substituted byproducts. google.com

Tetra-hydroxyethylrutosides: The formation of 3',4',5,7-Tetra-O-(beta-hydroxyethyl)rutin is favored by using a large excess of ethylene oxide and more forcing reaction conditions. researchgate.netnih.gov This ensures that even the least reactive 5-OH group is substituted.

The table below illustrates the typical composition of a product mixture from a synthesis targeting Troxerutin, highlighting the challenge of isolating a single tri-substituted isomer.

| Compound | Typical Percentage in Product Mixture | Source |

|---|---|---|

| Tri-hydroxyethylrutoside (Mainly 3',4',7-isomer) | 76.5% - 92% | google.com |

| Tetra-hydroxyethylrutoside | 5% - 7% | google.com |

| Di-hydroxyethylrutoside | 2% - 3% | google.com |

Purification and Isolation Techniques for Synthetic Products

Following the hydroxyethylation reaction, the crude product is a complex mixture containing the desired compound along with unreacted rutin, salts, and other hydroxyethylated isomers. researchgate.netnih.gov Therefore, purification is a critical step to isolate 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside.

Commonly employed purification techniques include:

Recrystallization: This is a widely used method for purifying hydroxyethylrutosides. The crude product can be dissolved in a suitable solvent (such as water, methanol, ethanol (B145695), or a mixture thereof) when hot and then allowed to crystallize upon cooling. google.comgoogle.com This process can effectively remove many impurities, but its ability to separate closely related isomers may be limited.

Resin Treatment: The reaction mixture can be passed through columns containing cation and anion exchange resins to remove salts formed during the reaction. google.com Macroporous resins can also be used to adsorb and remove certain organic impurities.

Chromatography: For the challenging task of isolating a specific isomer like 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside from a mixture of other tri-substituted isomers and products with different degrees of substitution, advanced chromatographic techniques are often necessary. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for achieving high-purity separation of structurally similar compounds.

The final isolated product is typically a powder, and its purity is confirmed using analytical techniques such as HPLC. google.com

Production Yield Optimization and Process Scale-up Considerations

The efficient synthesis of 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside, a principal component of the pharmaceutical substance troxerutin, is a critical objective for industrial production. nih.gov Optimization strategies focus on maximizing the yield of the desired tri-substituted product while minimizing the formation of impurities, such as mono-, di-, and tetra-hydroxyethylated derivatives, as well as unreacted rutin and oxidation byproducts. google.comnih.gov Key considerations for scaling up the production process from laboratory to industrial levels involve enhancing reaction efficiency, reducing costs, and ensuring product purity and consistency. google.comgreenskybio.com

Research and patent literature reveal several key parameters that can be manipulated to optimize the hydroxyethylation of rutin to produce 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside. These include reactant ratios, reaction staging, pH control, and the use of catalysts.

Control of Reactant Ratios and Reaction Conditions

A significant advancement in yield optimization involves precise control over the stoichiometry of the reactants. In the common synthesis method where rutin reacts with ethylene oxide in an alkaline aqueous solution, the ratios of rutin to water and sodium hydroxide are critical. google.com One patented method found that using a weight ratio of rutin to water between 1:1 and 1:1.5, and a rutin to sodium hydroxide weight ratio of 100:0.82 to 100:0.85, significantly improves the process. google.com This optimization leads to a higher reaction density, which shortens reaction times, reduces the required amount of ethylene oxide, and ultimately increases the product content while lowering costs. google.com

Further refinements involve a two-stage reaction process. An initial hydroxyethylation is performed under weakly basic conditions, followed by the addition of a coordination catalyst to drive the reaction toward the desired tri-substituted product. google.com For instance, an initial reaction can be conducted at 73-75°C for about 3-3.5 hours, after which a catalyst like borax is introduced for a second reaction phase at a slightly lower temperature (70°C). google.com This staged approach allows for greater control over the distribution of hydroxyethyl groups.

The table below summarizes findings from an optimized two-stage reaction process. google.com

| Parameter | Stage 1 | Stage 2 | Final Product Composition |

| Reactants | Rutin, Sodium Hydroxide, Ethylene Oxide | Borax, Ethylene Oxide | - |

| Temperature | 75°C | 70°C | - |

| Duration | 3 hours | 3 hours | - |

| Example Yields | Trihydroxyethyl product: 93% | - | Troxerutin: 88%, Tetrahydroxyethyl product: 7%, Dihydroxyethyl product: 3% |

This interactive table presents data from a patented two-stage synthesis method aimed at maximizing the yield of the desired trihydroxyethyl product. google.com

pH Control and Impurity Reduction

The pH of the reaction medium is a crucial factor influencing both the reaction rate and the formation of byproducts. The hydroxyethylation reaction is typically performed under alkaline conditions. google.com However, excessively high pH can promote the formation of unwanted side products. google.com

An innovative optimization strategy involves adjusting the pH during the reaction. In one process, the reaction is initiated, and when the pH value reaches a range of 9.0-9.5, a resin is added. google.com The addition of the resin helps to regulate the pH, controlling the reaction endpoint and preventing the formation of impurities that would otherwise occur. This method has been shown to yield a crude product where the main component, 7,3',4'-trihydroxyethyl rutoside, can exceed 80% or even 85%. google.com Transition metal ions in the solution can catalyze oxidation, which is a significant side reaction; controlling pH and using resins can help mitigate this, thereby reducing oxidized byproducts and improving the final product's purity. google.com

Multi-Step Synthesis for High-Purity Product

For applications requiring exceptionally high purity, a multi-step synthesis approach has been developed. This process involves the initial synthesis and purification of an intermediate, 7-mono-O-(β-hydroxyethyl)rutoside, to a purity of over 98%. google.comgoogle.com This high-purity intermediate is then subjected to a second hydroxyethylation step. google.comgoogle.com

This method provides superior control over the final product composition, significantly reducing the content of unreacted rutin and other derivatives. google.com The subsequent purification of the final product via recrystallization from solvents like methanol or ethanol can yield 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside with a purity of 98% or higher. google.comgoogle.com While more complex, this strategy is a key consideration for scaling up the production of pharmaceutical-grade material where purity is paramount. google.com

The following table outlines the conditions for the second stage of this high-purity synthesis method. google.com

| Parameter | Value |

| Starting Material | 7-mono-O-(β-hydroxyethyl)rutoside (>98% purity) |

| Hydroxyethylation Agent | Ethylene Oxide |

| Solvent | Water, Methanol, Ethanol, or a mixture thereof |

| Reaction Temperature | 50-80°C |

| Reaction Time | 3-13 hours |

| Post-Reaction Treatment | Ion-exchange resins or Macroporous resin |

| Final Purity | >98% |

This interactive table details the optimized conditions for the conversion of a purified intermediate to high-purity trihydroxyethyl rutoside. google.com

Advanced Analytical Methodologies for 4 ,5,7 Tri O Beta Hydroxyethyl Rutoside

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside and related O-(β-hydroxyethyl)-rutosides. nih.gov These methods allow for the separation of the compound from a mixture of structurally similar isomers and other components.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of selectivity and sensitivity.

For purity assessment, LC-MS can detect and identify trace-level impurities that may be present in a sample of 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside. The high resolution of modern mass spectrometers allows for the accurate mass measurement of the parent ion and its fragment ions, which can be used to confirm the elemental composition and structure of the compound and any related substances. In complex matrices, such as biological samples, LC-MS/MS, a tandem mass spectrometry approach, offers enhanced specificity and is crucial for detecting and quantifying potential genotoxic impurities. mdpi.com The integration of LC-MS systems with advanced data processing software facilitates automated data acquisition, analysis, and reporting, streamlining the characterization of biotherapeutics. waters.com

The selection of the ionization source is a critical aspect of method development. For compounds like 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside, electrospray ionization (ESI) is commonly employed, and the choice between positive and negative ion detection modes can significantly impact signal intensity. mdpi.com

High-Performance Liquid Chromatography-UV (HPLC-UV) for Quantitative Analysis

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used and robust method for the quantitative analysis of 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside and other O-(β-hydroxyethyl)-rutosides. nih.govresearchgate.net This technique is valued for its specificity, precision, and suitability for routine analysis. researchgate.net

In a typical HPLC-UV method, separation is achieved on a reversed-phase column, such as a C8 or C18 column. nih.govresearchgate.net A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.0) and an organic modifier like tetrahydrofuran (B95107) or acetonitrile (B52724) is often employed to separate the various hydroxyethylated rutin (B1680289) derivatives. nih.govresearchgate.net Detection is commonly performed by measuring the UV absorbance at a specific wavelength, such as 280 nm, where the compound exhibits significant absorption. researchgate.net The method's performance is validated by establishing a linear calibration curve and determining the recovery, with detection limits often in the low mg/L range. nih.gov

Below is an example of typical parameters used in an HPLC-UV method for the analysis of O-(β-hydroxyethyl)-rutins:

| Parameter | Value |

| Column | C8 Reversed-Phase |

| Mobile Phase A | 0.05 M Na-phosphate buffer, pH 3.0 |

| Mobile Phase B | Tetrahydrofuran (THF) |

| Elution | Gradient |

| Detection | UV at 280 nm |

| pH | 3.0 |

Optimization of Gradient Elution and Stationary Phases for Isomer Separation

The separation of closely related isomers of hydroxyethylated rutosides presents a significant analytical challenge. nih.gov The optimization of gradient elution and the selection of appropriate stationary phases are critical for achieving the desired resolution.

Gradient elution, where the composition of the mobile phase is changed during the chromatographic run, is essential for separating complex mixtures with a wide range of polarities. wiley-vch.deresearchgate.net For O-(β-hydroxyethyl)-rutosides, a linear gradient of water-acetonitrile or a step gradient with different solvent systems can be effective. nih.gov The gradient steepness is a key parameter that influences peak capacity, and finding the optimal range is crucial for maximizing separation. nih.gov The shape of the gradient (linear, segmented, convex, or concave) can also be tailored to improve the separation of specific components. chromatographyonline.com

The choice of the stationary phase is equally important. Reversed-phase materials, particularly C18, are common for separating these relatively nonpolar compounds. The interaction between the analytes, the stationary phase, and the mobile phase dictates the separation. During a gradient run in reversed-phase chromatography, the increasing concentration of the organic solvent in the mobile phase leads to stronger competition for the stationary phase, causing the analytes to elute faster. wiley-vch.de For particularly difficult separations, coupling columns with different chemistries in series can provide an additional level of selectivity. unige.ch

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules, including complex glycosides like 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside. nih.govsemanticscholar.org Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to identify individual sugar residues, their anomeric configurations, interglycosidic linkages, and the sites of hydroxyethyl (B10761427) substitution. nih.gov

Through various NMR techniques such as COSY, TOCSY, HSQC, and HMBC, it is possible to establish the complete covalent structure of the molecule. researchgate.net For complex molecules like steroids, which share some structural complexities with flavonoids, advanced NMR methods can unravel entangled coupling patterns to determine the molecular conformation. mdpi.com The chemical shifts of protons and carbons provide a detailed map of the molecule's connectivity and stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside would exhibit characteristic absorption bands corresponding to its various structural features.

Key expected absorptions include:

O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl groups of the sugar moieties and the hydroxyethyl substituents. lumenlearning.com

C-H stretch: Absorptions in the 3100-3000 cm⁻¹ range for aromatic C-H bonds and below 3000 cm⁻¹ for aliphatic C-H bonds. masterorganicchemistry.com

C=O stretch: A strong, sharp peak around 1760-1690 cm⁻¹ corresponding to the carbonyl group of the γ-pyrone ring. lumenlearning.commasterorganicchemistry.com

C=C stretch: Bands in the 1600-1400 cm⁻¹ region due to the aromatic rings. lumenlearning.com

C-O stretch: Absorptions between 1320-1050 cm⁻¹ associated with the ether linkages and alcohol functionalities. libretexts.orglumenlearning.com

The "fingerprint region" of the IR spectrum, typically below 1500 cm⁻¹, provides a unique pattern that can help confirm the identity of the compound when compared to a reference spectrum.

UV-Visible Spectrophotometry for Conjugated System Analysis

The chemical structure of 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside, like other flavonoids, contains a chromophoric system composed of two aromatic rings (A and B) linked by a three-carbon chain that forms part of a heterocyclic ring. This extensive conjugation of pi-electrons is responsible for its ability to absorb ultraviolet (UV) and visible light. UV-Visible spectrophotometry is a fundamental analytical technique used to characterize this conjugated system.

The UV spectra of flavonols typically show two primary absorption maxima. ijims.com These are referred to as Band I, which appears in the 300-380 nm range and is associated with the cinnamoyl system of the B-ring, and Band II, which is observed in the 240-280 nm range and arises from the benzoyl system of the A-ring. ijims.com The precise wavelengths and intensities of these bands are influenced by the substitution pattern on the flavonoid skeleton, including the presence of the beta-hydroxyethyl groups in 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside. This technique is frequently coupled with liquid chromatography (LC-UV) for the quantification of the compound and its related substances. nih.gov

Fluorescence Spectroscopy for Detection (e.g., Aluminum Complex)

Fluorescence spectroscopy offers a highly sensitive method for the detection and quantification of 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside. The compound exhibits native fluorescence (autofluorescence), a property that has been utilized to measure its presence in biological tissues using techniques like laser scanning microscopy. nih.gov

To enhance detection sensitivity and selectivity, the compound can be complexed with metal ions. A notable example is the formation of a complex with aluminum. In absolute methanol (B129727), the aluminum complex of a closely related compound, 3',4',7-tris[O-(beta-hydroxyethyl)]rutoside, exhibits strong fluorescence with specific excitation and emission wavelengths. nih.gov This complexation significantly increases the quantum yield, allowing for quantification at very low concentrations. nih.gov An alternative spectrofluorimetric method using an anionic surfactant, sodium dodecyl sulfate, has also been developed to enhance the natural fluorescence of O-(β-hydroxyethyl)rutosides. conicet.gov.ar

| Method | Excitation Wavelength (λex) | Emission Wavelength (λem) | Linear Range | Reference |

|---|---|---|---|---|

| Aluminum Complex Formation | 420 nm | 480 nm | 0.1 - 4.0 µg/mL | nih.gov |

| Micellar Enhancement (SDS) | 346 nm | 450 nm | 0.01 - 200 µg/mL | conicet.gov.ar |

Chemical Stability and Degradation Profiling of 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside

Understanding the chemical stability of an active pharmaceutical ingredient is crucial for ensuring its quality, efficacy, and safety. biomedres.us Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and products. nih.govresearchgate.net This information is essential for developing and validating stability-indicating analytical methods. nih.gov

Forced Degradation Studies under Stress Conditions (e.g., Acidic Hydrolysis)

Forced degradation studies involve exposing the drug substance to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netasianjpr.com For Troxerutin (B1681598), a mixture of O-(beta-hydroxyethyl)rutosides in which 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside is the main component, chemical stability has been evaluated under such stress conditions. nih.gov

Studies have shown that the compound is particularly susceptible to degradation under acidic conditions. nih.gov Acidic hydrolysis, typically performed by refluxing the compound in an acidic solution, leads to the cleavage of the glycosidic bond linking the disaccharide (rutinose) to the flavonoid aglycone. nih.gov This hydrolytic degradation pathway is a key focus in stability assessments. While other conditions like basic hydrolysis, oxidation (e.g., with hydrogen peroxide), and thermal stress are also investigated, the degradation products arising from acidic conditions have been identified as the most significant for this class of compounds. nih.govasianjpr.com

Identification and Characterization of Degradation Products

The primary degradation pathway for 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside under hydrolytic stress involves the loss of its rutinose sugar moiety, yielding the corresponding aglycone. nih.gov This is consistent with the known degradation of its parent compound, rutin, which hydrolyzes to quercetin (B1663063). researchgate.net Through forced degradation studies on Troxerutin, several key degradation products (DPs) have been identified and characterized, primarily using liquid chromatography-mass spectrometry (LC-MS). nih.gov

The major degradation products identified after exposure to acidic conditions are various O-(β-hydroxyethyl)quercetin derivatives. nih.gov Among these, 3',4',7-Tri-O-(β-hydroxyethyl)quercetin has been designated as the primary stability indicator for hydrolytic degradation. nih.gov

| Degradation Product (DP) ID | Chemical Name | Note | Reference |

|---|---|---|---|

| D1 | 3',4',7-Tri-O-(β-hydroxyethyl)quercetin | Stability indicator for hydrolytic degradation | nih.gov |

| D2 | 3',4',5,7-Tetra-O-(β-hydroxyethyl)quercetin | - | nih.gov |

| D3 | 3',4'-Di-O-(β-hydroxyethyl)quercetin | - | nih.gov |

Development and Validation of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients. nih.gov The development of such a method is a regulatory requirement and is facilitated by the analysis of samples generated during forced degradation studies. researchgate.net

For 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside (as the main component of Troxerutin), a stability-indicating liquid chromatography-UV (LC-UV) method has been developed and validated. nih.gov This method is capable of simultaneously determining the intact drug and its principal degradation product, D1 (3',4',7-Tri-O-(β-hydroxyethyl)quercetin). nih.gov The method validation was performed according to established guidelines, demonstrating its suitability for its intended purpose. nih.gov Key validation parameters confirmed the method's linearity, precision, accuracy, and specificity. nih.gov The method proved to be selective for all components present in the degradation pattern of Troxerutin. nih.gov

| Parameter | 4',5,7-Tri-O-(β-hydroxyethyl)rutoside (triHer) | Degradation Product (D1) | Reference |

|---|---|---|---|

| Linearity Range | 20 - 60 µg/mL | 5.1 - 35 µg/mL | nih.gov |

| Precision (Intraday & Interday RSD) | ≤ 2% | ≤ 2% | nih.gov |

| Accuracy (Average Recovery) | 98.8% | 97.9% | nih.gov |

Preclinical Pharmacokinetics and Metabolism of Hydroxyethylrutosides in Animal Models

Absorption Characteristics of Hydroxyethylrutosides in Laboratory Animals

Studies in rats have demonstrated that the absorption of hydroxyethylrutosides from the gastrointestinal tract is partial and significantly influenced by their chemical structure. Following oral administration, a portion of the administered rutosides is absorbed, leading to detectable levels of the parent compounds and their conjugates in the bile. researchgate.net However, a substantial fraction of the dose is not absorbed systemically and is later found in the feces, primarily as the aglycone form resulting from microbial degradation in the gut. researchgate.net Urinary excretion of all tested rutosides was found to be low, further suggesting incomplete absorption. researchgate.net

The number of hydroxyethyl (B10761427) groups substituted onto the rutin (B1680289) backbone plays a critical role in determining the extent of its intestinal absorption. researchgate.net Research comparing different O-(β-hydroxyethyl)rutosides in rats has shown an inverse relationship between the degree of hydroxyethylation and absorption efficiency.

Specifically, compounds with fewer hydroxyethyl groups, such as 7-O-(β-hydroxyethyl)rutoside (mono-HER), 4',7-di-O-(β-hydroxyethyl)rutoside (di-HER), and 3',4',7-tri-O-(β-hydroxyethyl)rutoside (tri-HER), were all observed to be absorbed to a significant extent. researchgate.net In contrast, 3',4',5,7-tetra-O-(β-hydroxyethyl)rutoside, a more heavily substituted derivative, was poorly absorbed following oral administration. researchgate.net This suggests that increasing the number of bulky hydroxyethyl groups hinders the passage of the molecule across the intestinal barrier.

Table 1: Influence of Hydroxyethylation on the Absorption of Hydroxyethylrutosides in Rats

| Compound | Degree of Hydroxyethylation | Relative Absorption Efficiency |

|---|---|---|

| 7-O-(β-hydroxyethyl)rutoside | Mono-substituted | Significant absorption observed researchgate.net |

| 4',7-di-O-(β-hydroxyethyl)rutoside | Di-substituted | Significant absorption observed researchgate.net |

| 3',4',7-tri-O-(β-hydroxyethyl)rutoside | Tri-substituted | Significant absorption observed researchgate.net |

| 3',4',5,7-tetra-O-(β-hydroxyethyl)rutoside | Tetra-substituted | Poorly absorbed researchgate.net |

Distribution and Tissue Uptake Patterns in Animal Models

Following administration in animal models, hydroxyethylrutosides exhibit distinct distribution patterns. In studies using C3H-mice, intraperitoneal injection of a mixture of O-(beta-hydroxyethyl)-rutosides resulted in a sharp but brief peak concentration in the serum, occurring within 10 to 25 minutes post-injection. nih.gov This rapid appearance in the bloodstream is followed by distribution into various organs. nih.gov While specific organ concentration data is limited, investigations confirmed the presence of the compounds in different tissues, highlighting the need to understand the time factors related to their distribution and excretion to fully characterize their biological effects. nih.gov The molecular weight and structure of the specific hydroxyethylrutoside likely influence its ability to move from blood circulation into extravascular tissues. nih.gov

Biotransformation Pathways of Hydroxyethylrutosides in Animal Systems

Hydroxyethylrutosides undergo extensive biotransformation, a metabolic process that alters their chemical structure, primarily in the liver and through the action of intestinal microorganisms. nih.govopenaccessjournals.com These metabolic transformations occur in distinct phases, often beginning with degradation in the gut, followed by systemic enzymatic reactions that modify the absorbed compounds to facilitate their excretion. nih.govwikipedia.org

The gut microbiota plays a pivotal role in the initial metabolism of hydroxyethylrutosides. researchgate.netcellnatsci.com Mammalian digestive systems lack the enzymes required to break down complex plant-derived compounds like rutosides. nih.gov Instead, symbiotic microorganisms in the intestine are responsible for this degradation. nih.govnih.gov

Both in vivo and in vitro studies with rat intestinal microflora have confirmed that hydroxyethylrutosides are degraded to their respective aglycones (the flavonoid structure without the sugar moiety). researchgate.net This process involves the cleavage of the glycosidic bond. Furthermore, the B-ring of the flavonoid structure can be further broken down into smaller phenolic acid metabolites. researchgate.net For instance, the B-ring of both rutin and 7-O-(β-hydroxyethyl)rutoside was shown to produce the same phenolic acid metabolites. researchgate.net The critical role of the microflora in this process was demonstrated by the suppression of these metabolites' excretion when neomycin, an antibiotic, was co-administered. researchgate.net

Once absorbed into the bloodstream, either as the parent compound or as the microbially-produced aglycone, hydroxyethylrutosides undergo Phase II biotransformation reactions. nih.govresearchgate.net These conjugation reactions attach polar molecules to the flavonoid structure, increasing water solubility and facilitating elimination from the body. nih.govwikipedia.org

Studies in mice administered 7-mono-O-(β-hydroxyethyl)-rutoside (mono-HER) identified several conjugated metabolites. researchgate.net The primary routes of conjugation were glucuronidation (attachment of glucuronic acid) and methylation. researchgate.net These findings are consistent with the metabolism of other flavonoids. Analysis of bile and urine in rats given 3',4',7-tri-O-(β-hydroxyethyl)rutoside also pointed to the presence of conjugated forms of the compound. researchgate.netnih.gov

Table 2: Metabolite Classes Identified for 7-Mono-O-(β-hydroxyethyl)-rutoside in Mice

The following table summarizes the major metabolic transformations observed for mono-HER, which are indicative of the pathways that related compounds like tri-HERs may undergo.

| Metabolic Pathway | Description | Reference |

|---|---|---|

| Methylation | Addition of a methyl group to the flavonoid structure. | researchgate.net |

| Glucuronidation | Conjugation with glucuronic acid, a common detoxification pathway. | researchgate.net |

| GSH Conjugation | Conjugation with glutathione (B108866), protecting against potentially reactive oxidation products. | researchgate.netmaastrichtuniversity.nl |

| Oxidation | Oxidation of the hydroxyethyl group itself. | researchgate.net |

| Hydrolysis | Cleavage of the rutinose disaccharide (sugar) group. | researchgate.net |

Beyond conjugation, the hydroxyethyl groups themselves are targets for metabolic modification. researchgate.net A key transformation identified in the metabolism of mono-HER in mice is the oxidation of its hydroxyethyl group. researchgate.net This reaction adds to the complexity of the metabolic profile.

Other observed biotransformations include the hydrolysis of the disaccharide (rutinose) from the flavonoid backbone and conjugation with glutathione (GSH). researchgate.net The formation of GSH conjugates is a protective mechanism, as flavonoids can be converted into potentially reactive oxidation products while scavenging free radicals. maastrichtuniversity.nl These varied metabolic routes—including degradation by gut flora, systemic conjugation, and oxidation of the substituted side chains—collectively determine the pharmacokinetic profile of hydroxyethylrutosides in animal systems. researchgate.net

GSH Conjugation Pathways

While direct studies on the glutathione (GSH) conjugation of 4',5,7-Tri-O-(β-hydroxyethyl)rutoside are limited, research on related hydroxyethylrutosides, such as 7-mono-O-(β-hydroxyethyl)rutoside (monoHER), provides strong evidence for this metabolic pathway. In a study involving the oxidation of monoHER, a monoHER-GSH conjugate was identified. This conjugate, 2'-glutathionyl monohydroxyethylrutoside, was also detected in the bile of a healthy volunteer after intravenous administration, confirming its formation in vivo. This suggests that hydroxyethylrutosides can undergo oxidation, leading to reactive intermediates that are then detoxified through conjugation with GSH. This process is a recognized pathway for the metabolism of various xenobiotics.

Hydrolysis of the Disaccharide Moiety

A significant metabolic transformation for 4',5,7-Tri-O-(β-hydroxyethyl)rutoside and other hydroxyethylrutosides in animal models is the hydrolysis of the disaccharide moiety. Studies have demonstrated that following oral administration to rats, these compounds are largely metabolized to their corresponding aglycones by the intestinal microflora. tandfonline.com This has been observed for 3′,4′,7-tri-O-(β-hydroxyethyl)rutoside, 4′,7-di-O-(β-hydroxyethyl)rutoside, and 7-O-(β-hydroxyethyl)rutoside. tandfonline.com The resulting aglycone of 7-O-(β-hydroxyethyl)rutoside can be further degraded by intestinal bacteria. tandfonline.com The suppression of this metabolic process by the concurrent administration of neomycin, an antibiotic, further supports the critical role of gut bacteria in this hydrolysis. tandfonline.com

Excretion Kinetics and Routes in Animal Models (Fecal, Biliary, Urinary)

The excretion of 4',5,7-Tri-O-(β-hydroxyethyl)rutoside and its metabolites occurs through multiple routes, with significant variations observed across different animal species and administration routes.

Following intravenous administration in mice, approximately 68% of the dose of 3',4',7-tri-O-(β-hydroxy[14C2]ethyl)rutoside is excreted in the feces within 72 hours, primarily as the corresponding hydroxyethyl-quercetin aglycone. nih.gov Urinary excretion accounted for about 21% of the dose in the same timeframe, with unchanged rutosides and their glucuronide conjugates being detected. nih.gov In biliary-cannulated mice, the mean biliary excretion of the tri-hydroxyethylrutoside was 71% within 24 hours. nih.gov

In rats with cannulated bile ducts, intravenous administration of 3',4',7-tri-O-(β-hydroxyethyl)-rutoside resulted in approximately two-thirds of the dose being excreted in the bile within 24 hours. tandfonline.com Urinary excretion in these animals did not surpass 25% of the dose. tandfonline.com In non-cannulated rats, the primary route of excretion for this compound is via the feces as the aglycone. tandfonline.com

Studies in non-cannulated rabbits and rhesus monkeys receiving intravenous 3',4',7-tri-O-(β-hydroxyethyl)-rutoside showed that urinary excretion did not exceed 20% of the dose within 72 hours. tandfonline.com In monkeys, 13–16% of the administered glycoside was found in the gall-bile within 3 hours of administration. tandfonline.com

Excretion of 4',5,7-Tri-O-(β-hydroxyethyl)rutoside in Animal Models

| Animal Model | Administration Route | Excretion Route | Percentage of Dose | Timeframe | Form of Excreted Compound | Reference |

|---|---|---|---|---|---|---|

| Mice | Intravenous | Feces | 68% | 72 hours | Hydroxyethyl-quercetin | nih.gov |

| Mice | Intravenous | Urine | 21% | 72 hours | Unchanged rutoside, Glucuronide conjugates | nih.gov |

| Biliary-cannulated Mice | Intravenous | Bile | 71% | 24 hours | Unchanged rutoside, Glucuronide conjugates | nih.gov |

| Biliary-cannulated Rats | Intravenous | Bile | ~66.7% | 24 hours | Unchanged rutoside, Glucuronide conjugates | tandfonline.com |

| Biliary-cannulated Rats | Intravenous | Urine | <25% | 24 hours | Not specified | tandfonline.com |

| Non-cannulated Rats | Intravenous | Feces | Major route | Not specified | Aglycone | tandfonline.com |

| Non-cannulated Rabbits | Intravenous | Urine | <20% | 72 hours | Not specified | tandfonline.com |

| Non-cannulated Rhesus Monkeys | Intravenous | Urine | <20% | 72 hours | Not specified | tandfonline.com |

Comparative Pharmacokinetics of Different Hydroxyethylrutoside Isomers in Animals

Comparative studies on different hydroxyethylrutoside isomers have revealed differences in their pharmacokinetic profiles, particularly concerning their absorption and excretion.

In a study comparing the intravenous administration of 3',4',7-tri-O-(β-hydroxy[14C2]ethyl)rutoside and 7-mono-O-(β-hydroxy[14C2]ethyl)rutoside in mice, both compounds showed similar fecal excretion, with 68% of the dose for each being eliminated as the corresponding hydroxyethyl-quercetin within 72 hours. nih.gov However, their urinary excretion differed, with the mono-hydroxyethylrutoside showing a higher mean excretion (27%) compared to the tri-hydroxyethylrutoside (21%) over the same period. nih.gov In biliary-cannulated mice, the mean biliary excretion for both isomers was identical at 71% of the dose within 24 hours. nih.gov

Research in rats has also highlighted differences based on the degree of hydroxyethylation. Following oral administration, 3′,4′,7-tri-O-(β-hydroxyethyl)rutoside, 4′,7-di-O-(β-hydroxyethyl)rutoside, and 7-O-(β-hydroxyethyl)rutoside were all significantly absorbed and detected along with their conjugates in the bile. tandfonline.com In contrast, 3′,4′,5,7-tetra-O-(β-hydroxyethyl)rutoside was found to be poorly absorbed. tandfonline.com For the absorbed isomers, the primary route of excretion was in the feces as the aglycone, with low levels of urinary excretion for all tested rutosides. tandfonline.com

After intravenous administration to cannulated rats, 3',4',7-tri-O-(β-hydroxyethyl)-rutoside, 4',7-di-O-(β-hydroxyethyl)rutoside, and 7-O-(β-hydroxyethyl)rutoside all showed approximately two-thirds of the dose excreted in the bile within 24 hours, with urinary excretion not exceeding 25%. tandfonline.com

Comparative Excretion of Hydroxyethylrutoside Isomers in Animal Models

| Compound | Animal Model | Administration Route | Major Excretion Route | Key Findings | Reference |

|---|---|---|---|---|---|

| 3',4',7-Tri-O-(β-hydroxyethyl)rutoside | Mice | Intravenous | Feces (68%), Urine (21%) | Similar fecal excretion to mono-isomer, lower urinary excretion. | nih.gov |

| 7-Mono-O-(β-hydroxyethyl)rutoside | Mice | Intravenous | Feces (68%), Urine (27%) | Similar fecal excretion to tri-isomer, higher urinary excretion. | nih.gov |

| 3',4',7-Tri-O-(β-hydroxyethyl)rutoside | Rats | Oral | Feces (as aglycone) | Significantly absorbed and excreted in bile. | tandfonline.com |

| 4',7-Di-O-(β-hydroxyethyl)rutoside | Rats | Oral | Feces (as aglycone) | Significantly absorbed and excreted in bile. | tandfonline.com |

| 7-O-(β-hydroxyethyl)rutoside | Rats | Oral | Feces (as aglycone) | Significantly absorbed and excreted in bile. | tandfonline.com |

| 3',4',5,7-Tetra-O-(β-hydroxyethyl)rutoside | Rats | Oral | Not applicable | Poorly absorbed. | tandfonline.com |

| 3',4',7-Tri-O-(β-hydroxyethyl)rutoside | Biliary-cannulated Rats | Intravenous | Bile (~66.7%) | Similar biliary excretion to di- and mono-isomers. | tandfonline.com |

| 4',7-Di-O-(β-hydroxyethyl)rutoside | Biliary-cannulated Rats | Intravenous | Bile (~66.7%) | Similar biliary excretion to tri- and mono-isomers. | tandfonline.com |

In Vitro and Preclinical Pharmacodynamics: Mechanistic Investigations

Antioxidant Mechanisms of Hydroxyethylrutosides

A primary mechanism underlying the protective effects of hydroxyethylrutosides is their potent antioxidant activity. researchgate.net This activity is multifaceted, involving direct interaction with reactive oxygen species (ROS), inhibition of damaging oxidative processes, and modulation of the cellular antioxidant defense systems. The antioxidant capabilities are largely attributed to the flavonoid structure, which includes features like an ortho-dihydroxy group in the B ring, a C2-C3 double bond, and a 4-oxo function in the C ring, all of which contribute to high antioxidant activity. maastrichtuniversity.nl

Hydroxyethylrutosides have demonstrated considerable efficacy as direct scavengers of free radicals. nih.gov Studies have shown they are potent scavengers of the highly reactive hydroxyl radical (•OH) and can interact with the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical. nih.govdntb.gov.ua In comparative studies, HERs were found to be more potent hydroxyl radical scavengers than the known scavengers mannitol (B672) and dimethyl sulphoxide. nih.govdntb.gov.ua This direct scavenging ability allows these compounds to neutralize harmful radicals before they can damage critical cellular components like lipids, proteins, and DNA. walshmedicalmedia.com Research on a standardized mixture of O-(beta-hydroxyethyl)-rutosides (HRs) has provided quantitative data on this activity, as detailed in the table below. nih.gov

Table 1: Direct Free Radical Scavenging Activity of a Hydroxyethylrutoside (HR) Mixture

| Oxidative System | Radical Generated | Assay | HR Concentration | % Inhibition | Source |

|---|---|---|---|---|---|

| Fenton Reaction | Hydroxyl Radical (HO•) | Hydroxylation of L-tyrosine to L-DOPA | 5.0 mM | 91.6 ± 5% | nih.gov |

| Fenton Reaction | Hydroxyl Radical (HO•) | Hydroxylation of L-tyrosine to L-DOPA | 5.0 mM | 59 ± 8% | nih.gov |

| Photo-Fenton Reaction | Multiple Radicals | Oxidation of toluene | 5.0 mM | 63 ± 5% | nih.gov |

By neutralizing free radicals, hydroxyethylrutosides effectively inhibit lipid peroxidation, a destructive chain reaction that damages cellular membranes. researchgate.net In vitro studies have confirmed that various hydroxyethylrutosides exhibit considerable inhibition of non-enzymatic microsomal lipid peroxidation. nih.govdntb.gov.ua While their activity in this regard was found to be less potent than their parent aglycone, quercetin (B1663063), it remains a significant component of their antioxidant profile. nih.govdntb.gov.ua The anti-lipoperoxidative activity is directly linked to their ability to scavenge radicals that initiate and propagate the peroxidation chain. nih.gov

Table 2: Inhibition of Lipid Peroxidation by a Hydroxyethylrutoside (HR) Mixture

| Oxidative System | Process | HR Concentration | % Inhibition | Source |

|---|---|---|---|---|

| Fenton Reaction | Oxidation of arachidonic acid | 5.0 mM | 45 ± 7% | nih.gov |

| AMVN (Azocompound) | Oxidation of arachidonic acid | 5.0 mM | 52 ± 6% | nih.gov |

| Autoxidation | Autoxidation of arachidonic acid | 5.0 mM | 60 ± 4% | nih.gov |

A key aspect of the antioxidant mechanism of flavonoids, including hydroxyethylrutosides, is their ability to chelate transition metal ions, particularly iron (Fe) and copper (Cu). mdpi.commdpi.com These metal ions can catalyze the formation of highly reactive free radicals, such as the hydroxyl radical via the Fenton reaction. nih.gov By binding to these metal ions, hydroxyethylrutosides can prevent them from participating in these damaging reactions. mdpi.com This activity is often referred to as "site-specific" antioxidant activity. Research has shown that the potent ability of certain hydroxyethylrutosides to inhibit lipid peroxidation is directly related to their site-specific scavenging activity, which stems from iron chelation. researchgate.net The degree of hydroxyethylation on the molecule influences its chelating properties and, consequently, its site-specific scavenging potency. researchgate.net

Beyond direct scavenging and chelation, hydroxyethylrutosides can modulate cellular responses to oxidative stress. Studies on 7-mono-O-(ß-hydroxyethyl)-rutoside (monoHER) have shown that it provides instantaneous protection against intracellular oxidative stress in human umbilical vein endothelial cells (HUVECs). nih.gov This protective effect was observed at therapeutically achievable concentrations, indicating its physiological relevance. nih.gov The mechanism for this cellular protection is threefold: site-specific scavenging at the location of radical formation, integration into the cellular antioxidant network, and localization within endothelial cells where it can exert its effects directly. nih.gov By mitigating the initial oxidative insult, these compounds can prevent the activation of downstream signaling cascades that lead to cellular damage and apoptosis. nih.govmdpi.com

Hydroxyethylrutosides can influence the broader cellular antioxidant network. The parent compound, rutin (B1680289), is known to upregulate endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. patsnap.com While direct upregulation by HERs is an area for further research, it has been shown that they integrate seamlessly into the existing antioxidant system. For example, when a hydroxyethylrutoside molecule becomes oxidized after scavenging a free radical, it can be rapidly regenerated by other cellular antioxidants like ascorbate (B8700270) (Vitamin C) or glutathione. nih.gov This interaction demonstrates that HERs not only act as standalone antioxidants but also support and enhance the endogenous antioxidant defense system, helping to maintain cellular redox homeostasis.

Anti-inflammatory Pathways and Cellular Signaling Modulation

Inflammation and oxidative stress are closely interconnected processes, with reactive oxygen species often acting as signaling molecules that trigger inflammatory responses. nih.govmdpi.com The potent antioxidant properties of hydroxyethylrutosides contribute significantly to their anti-inflammatory effects. nih.govresearchgate.net

By reducing oxidative stress, HERs can suppress the activation of key pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB). patsnap.commdpi.com NF-κB activation is a critical step in the inflammatory cascade, leading to the increased expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net The parent flavonoid, rutin, has been shown to inhibit the production of these cytokines and suppress NF-κB activation. patsnap.com

Furthermore, there is significant crosstalk between the NF-κB pathway and the Nrf2 signaling pathway, which controls the expression of many antioxidant genes. mdpi.com Nrf2 activation generally exerts an anti-inflammatory effect, in part by inhibiting NF-κB signaling. mdpi.com Given that flavonoids can modulate Nrf2 activity, it is plausible that hydroxyethylrutosides exert their anti-inflammatory effects by both scavenging ROS that would otherwise activate NF-κB and by potentially promoting the Nrf2-mediated antioxidant response, which in turn dampens inflammatory signaling. mdpi.comsemanticscholar.org

Microvascular Protective Mechanisms (in vitro and preclinical animal models)

The microvascular system is a primary site of action for 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside and related hydroxyethylrutosides (HR). Preclinical and in vitro studies have elucidated several mechanisms through which these compounds exert their protective effects on capillaries and small blood vessels. These actions collectively contribute to the maintenance of microvascular health by reinforcing the endothelial barrier, controlling fluid and macromolecule exchange, and improving the rheological properties of blood.

Preclinical animal models have demonstrated that O-(beta-hydroxyethyl)-rutosides can significantly enhance the integrity and resistance of capillaries. In a study using Sprague-Dawley rats with low cutaneous capillary resistance (CR), oral administration of an HR mixture resulted in a significant increase in CR. nih.gov The effect was observable within 2-4 hours and persisted for at least 8 hours. nih.gov Notably, when comparing the activity of different pure hydroxyethyl (B10761427) components, the tri-hydroxyethyl derivative (tri-HR) was found to be an active component within the mixture. nih.gov This suggests a direct effect on strengthening the capillary wall, making it more resistant to damage and leakage. nih.gov

A key pharmacodynamic effect of hydroxyethylrutosides is the reduction of microvascular hyperpermeability. nih.govresearchgate.net These compounds act on the microvascular endothelium to mitigate leakage and subsequent edema formation. nih.gov In vitro studies on single capillaries in the frog mesentery provided direct evidence of this mechanism. nih.gov Application of HR led to a significant, reversible, and dose-dependent reduction in the hydraulic conductivity of the capillary wall, a direct measure of its permeability to water. nih.gov This effect was observed without altering capillary pressure or blood flow, indicating a direct action on the endothelial barrier itself. nih.gov

In a hamster cheek-pouch model, O-(beta-hydroxyethyl)-rutoside was shown to diminish the permeability of microvessels to macromolecules, further confirming its ability to tighten the endothelial barrier and prevent leakage of large molecules into the interstitial space. nih.gov This action is considered a cornerstone of its microvascular protective effects. researchgate.net

Table 1: Effect of Hydroxyethylrutosides (HR) on Capillary Hydraulic Conductivity (Lp) in Frog Mesentery Model

| HR Concentration | Mean Reduction in Hydraulic Conductivity (Lp) |

| 10⁻⁶ M | 26% |

| 10⁻⁵ M | 32% |

| 10⁻⁴ M | 49% |

| Data sourced from studies on single perfused capillaries in the frog mesentery. nih.gov |

Cellular and Molecular Targets

Investigations at the cellular and molecular level have started to uncover the specific targets through which hydroxyethylrutoside derivatives exert their effects. These studies point towards an ability to modulate fundamental cellular processes, including cell proliferation and programmed cell death, particularly in the context of oncology.

Research on closely related flavonoid derivatives has revealed significant antiproliferative and cytotoxic potential against various cancer cell lines in vitro. A study investigating 7-mono-O-(β-hydroxyethyl)-rutoside (MonoHER), a semi-synthetic flavonoid structurally related to 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside, demonstrated its ability to inhibit cancer cell growth. nih.gov MonoHER was found to reduce the viability of HepG2 human liver cancer cells and MCF7 breast cancer cells in a dose-dependent manner. nih.gov However, it did not show a similar effect on H1299 lung cancer cells, suggesting a degree of selectivity in its action. nih.gov These findings highlight the potential for this class of compounds to directly target and eliminate cancer cells. nih.gov

Table 2: In Vitro Effects of 7-mono-O-(β-hydroxyethyl)-rutoside (MonoHER) on Cancer Cell Viability

| Cell Line | Cancer Type | Effect on Cell Viability |

| HepG2 | Liver Cancer | Reduced |

| MCF7 | Breast Cancer | Reduced |

| H1299 | Lung Cancer | No significant reduction |

| Findings are based on in vitro cell viability assays. nih.gov |

The cytotoxic effect of these flavonoid derivatives appears to be mediated, at least in part, by the induction of apoptosis, or programmed cell death. nih.gov The study on MonoHER provided a mechanistic insight into this process, showing that it triggers apoptosis specifically in HepG2 liver cancer cells. nih.gov The underlying mechanism involves the mitochondrial signaling pathway. nih.gov MonoHER exposure was found to damage mitochondria, leading to a decrease in the mitochondrial membrane potential and provoking the release of cytochrome C from the mitochondria into the cytoplasm. nih.gov The release of cytochrome C is a critical step that initiates a cascade of enzymatic activations, ultimately leading to cell death. nih.gov

This event subsequently activates caspase-9, an initiator caspase in the mitochondrial pathway, which in turn activates caspase-3, an executioner caspase responsible for dismantling the cell. nih.gov This targeted induction of apoptosis in cancer cells via the intrinsic mitochondrial pathway represents a key molecular mechanism for the compound's anticancer activity. nih.gov

Table 3: Key Molecular Events in MonoHER-Induced Apoptosis in HepG2 Cells

| Step | Molecular Event | Cellular Location | Outcome |

| 1 | Mitochondrial Damage | Mitochondria | Disruption of mitochondrial function |

| 2 | Cytochrome C Release | Mitochondria to Cytoplasm | Initiation of apoptotic cascade |

| 3 | Caspase-9 Activation | Cytoplasm | Activation of executioner caspases |

| 4 | Caspase-3 Activation | Cytoplasm | Execution of apoptosis |

| This pathway was elucidated in studies on HepG2 human liver cancer cells. nih.gov |

Inhibition of Norepinephrine (B1679862) Metabolism at the Molecular Level

Norepinephrine is a catecholamine neurotransmitter that is metabolized by enzymes such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). At present, there is a lack of available scientific literature detailing the direct inhibitory effects of 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside on the molecular mechanisms of norepinephrine metabolism.

Influence on Granulation Tissue Formation and Tensile Strength in Animal Wound Models

The process of wound healing is a complex biological event that involves inflammation, proliferation, and remodeling. The formation of granulation tissue and the development of tensile strength are critical for successful wound closure. The proliferative phase of wound healing is characterized by the formation of granulation tissue, which is rich in newly formed blood vessels and fibroblasts that deposit collagen nih.gov. The tensile strength of a wound, which is its ability to resist breaking under tension, is largely dependent on the amount and quality of this newly synthesized collagen nih.gov.

In animal models of wound healing, the application of Troxerutin (B1681598) has been shown to positively influence these parameters. Studies have demonstrated that treatment with Troxerutin can lead to an increase in both the formation of granulation tissue and the tensile strength of the healing wound. This suggests that Troxerutin can promote the proliferative and remodeling phases of wound repair.

The following table presents a summary of the observed effects of Troxerutin on wound healing parameters in animal models.

| Wound Healing Parameter | Effect of Troxerutin |

| Granulation Tissue Formation | Increased |

| Tensile Strength | Increased |

Structure Activity Relationship Sar Studies of Hydroxyethylrutosides

Correlating Degree of Hydroxyethylation with Biological Activity

The extent of hydroxyethylation on the parent rutin (B1680289) molecule is a significant determinant of its antioxidant activity. Research comparing mono-, di-, tri-, and tetra-O-(β-hydroxyethyl)rutosides demonstrates a clear correlation between the number of hydroxyethyl (B10761427) groups and specific types of antioxidant action.

One key aspect of this relationship is hydroxyl radical scavenging. In studies using the deoxyribose method in the presence of the iron chelator EDTA, the potency of scavenging hydroxyl radicals was found to be directly proportional to the degree of hydroxyethylation. The tetra-substituted compound, 5,7,3',4'-tetrahydroxyethyl rutoside, was the most active, while the mono-substituted 7-hydroxyethyl rutoside was the least active in this assay researchgate.net.

Conversely, a different relationship emerges when considering site-specific antioxidant activity, such as the inhibition of lipid peroxidation or hydroxyl radical scavenging in the absence of EDTA. In these scenarios, the order of potency is reversed. The mono-hydroxyethylated rutoside and its corresponding aglycone (7,3',4'-trihydroxyethyl quercetin) are the most powerful inhibitors of lipid peroxidation, whereas the tetra-hydroxyethylated derivative is almost devoid of activity researchgate.netdntb.gov.ua. This reversal is attributed to the mechanism of action, which, in this case, relies on the ability of the flavonoid to chelate iron. The presence of free hydroxyl groups, particularly at the 5-position and the catechol group (3' and 4' positions) on the B-ring, is crucial for effective iron chelation. As the degree of hydroxyethylation increases, these key functional groups are masked, leading to a decrease in site-specific antioxidant and anti-peroxidative effects researchgate.net.

| Compound | Degree of Hydroxyethylation | Hydroxyl Radical Scavenging (with EDTA) researchgate.net | Inhibition of Lipid Peroxidation (Site-Specific) researchgate.net |

|---|---|---|---|

| 7-mono-O-(β-hydroxyethyl)rutoside | Mono | Least Potent | Most Potent |

| 7,4'-di-O-(β-hydroxyethyl)rutoside | Di | Intermediate | Intermediate |

| 7,3',4'-tri-O-(β-hydroxyethyl)rutoside | Tri | Intermediate | Low Potency |

| 5,7,3',4'-tetra-O-(β-hydroxyethyl)rutoside | Tetra | Most Potent | Inactive |

Investigating the Positional Specificity of Hydroxyethyl Groups on Activity

The specific position of the hydroxyethyl groups on the flavonoid scaffold significantly influences the molecule's biological activity. This is particularly evident in activities that depend on specific functional groups, such as the inhibition of hyaluronidase (B3051955) and iron chelation-dependent antioxidant effects.

For a flavonoid to be a potent inhibitor of hyaluronidase, an enzyme involved in the degradation of hyaluronic acid in the extracellular matrix, several structural features are desirable: a double bond between carbons 2 and 3, a ketone group at position 4, and, crucially, unsubstituted hydroxyl groups at positions 5, 7, and 4' nih.gov. Therefore, hydroxyethylation at these specific positions would be expected to decrease the inhibitory activity against hyaluronidase.

The position of substitution is also paramount for antioxidant activity linked to iron chelation. The most effective site for iron chelation on the quercetin (B1663063) backbone involves the catechol group on the B-ring (hydroxyls at 3' and 4' positions) and the arrangement of the 5-hydroxyl group with the 4-keto group researchgate.net. When hydroxyethyl groups are added to these positions, such as in 7,3',4'-tri-O-(β-hydroxyethyl)rutoside or the tetra-hydroxyethylated version, the ability to chelate iron is diminished. Consequently, their capacity to inhibit site-specific, iron-driven oxidative damage (like lipid peroxidation) is significantly reduced compared to compounds like 7-mono-O-(β-hydroxyethyl)rutoside, where the critical B-ring catechol and 5-hydroxyl groups remain free researchgate.net. The mono-substituted rutoside retains these key features, explaining its higher potency in assays where iron chelation is the dominant mechanism researchgate.netnih.gov.

Comparative Analysis of Aglycone versus Glycoside Moieties in Activity

The presence or absence of the rutinose sugar moiety (the glycoside) fundamentally alters the physicochemical properties and biological activity of the flavonoid when compared to its aglycone counterpart (the non-sugar part).

In Vitro Activity vs. In Vivo Bioavailability: Generally, the aglycone (e.g., quercetin or hydroxyethyl-quercetin) exhibits higher antioxidant and biological activity in in-vitro tests dntb.gov.uaresearchgate.net. This is because the sugar group is not essential for the radical-scavenging ability, which primarily depends on the hydroxyl groups of the flavonoid rings researchgate.net. However, the glycoside form often demonstrates superior stability nih.gov.

The most significant difference lies in their absorption and bioavailability. Aglycones like quercetin are more lipophilic and can be absorbed from the small intestine, partly through passive diffusion nih.govnih.gov. In contrast, large glycosides like rutin (and its hydroxyethyl derivatives) are too hydrophilic to be readily absorbed intact jfda-online.comresearchgate.net. Their bioavailability depends on the enzymatic hydrolysis of the rutinose sugar by the gut microbiota in the colon nih.govresearchgate.netnih.gov. This process releases the more absorbable aglycone, which then enters circulation nih.govresearchgate.net. Therefore, while the aglycone may appear more potent in a test tube, the glycoside acts as a pro-drug, delivering the active aglycone to the colon for absorption nih.gov.

| Feature | Glycoside (e.g., Hydroxyethylrutoside) | Aglycone (e.g., Hydroxyethyl-quercetin) |

|---|---|---|

| Water Solubility | Higher nih.gov | Lower |

| In Vitro Antioxidant Activity | Generally lower than aglycone researchgate.net | Generally higher dntb.gov.uaresearchgate.net |

| Chemical Stability | Higher nih.gov | Lower researchgate.net |

| Primary Site of Absorption | Colon (after microbial hydrolysis) nih.govnih.gov | Small Intestine nih.gov |

| Mechanism of Absorption | Absorbed as aglycone after hydrolysis researchgate.net | Passive diffusion nih.gov |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry—the three-dimensional arrangement of atoms—plays a crucial, albeit often subtle, role in the biological activity of glycosides like 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside. The key stereochemical component of this molecule is the rutinose sugar moiety.

Rutinose is a disaccharide with a specific structure: α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose. The enzymes responsible for its breakdown, known as glycoside hydrolases or glycosidases, are highly stereospecific nih.gov. The enzymes produced by gut microbiota that hydrolyze rutinose to release the active aglycone must recognize this precise anomeric configuration (the α- and β-linkages) and the specific sugar components (L-rhamnose and D-glucose) nih.govresearchgate.netnih.gov.

Any alteration in this stereochemistry would likely render the molecule resistant to these enzymes. For instance, if the linkage were different or if different enantiomers of the sugars (e.g., D-rhamnose or L-glucose) were present, the microbial glycosidases would likely fail to cleave the sugar moiety. As this cleavage is the rate-limiting step for the absorption and subsequent in vivo activity of the aglycone, the specific, natural stereochemistry of the rutinose is indispensable for the compound's bioavailability nih.govnih.gov. While direct comparisons of the biological activity of different stereoisomers of hydroxyethylrutosides are not widely available, the known stereoselectivity of the metabolic enzymes involved underscores the critical importance of the native configuration for the molecule to function as an effective pro-drug in vivo.

Computational and Theoretical Investigations of 4 ,5,7 Tri O Beta Hydroxyethyl Rutoside

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as Troxerutin (B1681598), and a biological target, typically a protein or nucleic acid.

Interaction with DNA: Studies have employed molecular docking to understand the interaction between Troxerutin and calf thymus DNA (CT-DNA). The simulations predicted that Troxerutin binds to the minor groove of the DNA helix. nih.govnih.gov This interaction is primarily based on thymine (B56734) and guanine (B1146940) base pairs. nih.gov The calculated docking score, which represents the binding affinity, was found to be -7.09 kcal/mol. nih.gov This mode of binding is significant as it suggests that Troxerutin can interact with DNA without causing damage, and may even offer protection against oxidative damage induced by hydroxyl radicals. nih.gov The minor groove binding was further supported by experimental data, which showed that Troxerutin did not intercalate between DNA base pairs but rather sat within the groove, a finding consistent with the computational predictions. nih.gov

Interaction with Protein Targets: Molecular docking has also been used to explore Troxerutin's potential as an inhibitor of various protein targets.

Transient Receptor Potential Vanilloid 1 (TRPV1): A deep learning-based drug-target interaction model predicted Troxerutin as a potential antagonist for the TRPV1 channel, a protein involved in pain and inflammation. mdpi.com Subsequent molecular docking experiments confirmed this prediction, showing that Troxerutin could fit into the binding pocket of human TRPV1. The simulations revealed specific interactions with key amino acid residues, notably a hydrogen bond with the protonated form of glutamic acid at position 570 (E570), which is a crucial interaction for antagonists of TRPV1. mdpi.com The model also predicted hydrophobic interactions with isoleucine (I569) and alanine (B10760859) (A566), which would further stabilize the binding. mdpi.com

Human Neutrophil Elastase (HNE): To investigate its anti-inflammatory effects, Troxerutin was docked with human neutrophil elastase. The simulations indicated that Troxerutin interacts with the enzyme through both hydrogen bonding and hydrophobic interactions, suggesting its potential as an elastase inhibitor.

The table below summarizes the key findings from molecular docking studies involving Troxerutin.

| Target | Predicted Binding Site | Key Interacting Residues | Docking Score (kcal/mol) | Predicted Outcome |

| Calf Thymus DNA | Minor Groove | Thymine, Guanine | -7.09 | Groove binding, DNA protection |

| TRPV1 | Antagonist Binding Pocket | E570, I569, A566 | Not specified | Antagonistic activity |

| Human Neutrophil Elastase | Active Site | Not specified | Not specified | Enzyme inhibition |

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock) for Electronic Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. researchgate.netresearchgate.net While specific DFT studies exclusively focused on 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside are not widely published, the principles can be applied based on studies of related flavonoids like quercetin (B1663063) and rutin (B1680289). researchgate.net

These computational methods can determine a variety of molecular and electronic properties:

Optimized Molecular Geometry: Calculations can predict the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. nih.gov For flavonoids, the distribution of these frontier orbitals often indicates that the B and C rings are the primary sites for radical scavenging activity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is crucial for understanding how the molecule will interact with biological targets.

Reactivity Descriptors: DFT can be used to calculate global and local reactivity descriptors, which help predict the most likely sites for chemical reactions, including those involved in antioxidant activity. nih.gov

| Property | Information Gained | Relevance to Troxerutin |

| HOMO-LUMO Energy Gap | Chemical reactivity, kinetic stability | Predicts antioxidant potential; a smaller gap often correlates with higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Charge distribution, sites for interaction | Identifies regions likely to form hydrogen bonds or other non-covalent interactions with biological targets. |

| Natural Bond Orbital (NBO) Analysis | Intramolecular charge transfer, stability | Reveals stabilizing interactions within the molecule arising from electron delocalization. |

| Reactivity Descriptors | Identification of reactive sites | Pinpoints the specific atoms or functional groups most involved in its biological activities. |